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  • Product: 1-(trimethylsilyl)cyclopropane-1-carbaldehyde
  • CAS: 81236-83-1

Core Science & Biosynthesis

Foundational

Vibrational Profiling of 1-(Trimethylsilyl)cyclopropane-1-carbaldehyde: A Definitive IR Spectroscopy Guide

Executive Summary For researchers and drug development professionals, highly functionalized strained-ring systems like 1-(trimethylsilyl)cyclopropane-1-carbaldehyde serve as critical rigid bioisosteres and synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, highly functionalized strained-ring systems like 1-(trimethylsilyl)cyclopropane-1-carbaldehyde serve as critical rigid bioisosteres and synthetic intermediates. Accurate vibrational profiling via Infrared (IR) spectroscopy is essential for confirming structural integrity, assessing conformational isomerism, and monitoring downstream reactions. This technical guide synthesizes the theoretical causality behind the molecule's unique vibrational modes and provides a self-validating experimental protocol for high-fidelity spectral acquisition.

Structural Causality & Vibrational Theory

To interpret the IR spectrum of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde, one must understand the quantum mechanical and steric interactions between its three core functional groups: the highly strained cyclopropane ring, the electrophilic aldehyde (-CHO), and the bulky, electron-donating trimethylsilyl (-TMS) group.

The Cyclopropane "Pseudo-Conjugation" Effect

Normal aliphatic aldehydes typically exhibit a carbonyl (C=O) stretch between 1725–1740 cm⁻¹. However, the cyclopropane ring is uniquely characterized by Walsh orbitals —where the C–C bonds possess significant π-character. This allows the ring to act similarly to a carbon-carbon double bond, overlapping with the adjacent C=O π* orbital[1]. This delocalization of electron density weakens the C=O double bond (lowering its force constant), thereby red-shifting the absorption frequency to approximately 1700–1715 cm⁻¹ [2].

The Trimethylsilyl (TMS) Inductive Influence

The addition of the -TMS group at the C1 position introduces a profound +I (inductive) effect. Silicon is highly electropositive compared to carbon, pushing electron density toward the strained ring and the carbonyl carbon. This σ-donation further stabilizes the ring and can induce a slight additional red-shift in the C=O stretch. Furthermore, the immense steric bulk of the TMS group restricts the free rotation of the aldehyde, heavily favoring a specific s-trans or bisected conformation to minimize steric clash, which sharpens the resulting C=O absorption band[1].

Strained C–H Bonds

Because the internal C–C–C bond angles of cyclopropane are constrained to 60°, the external C–H bonds must adopt higher s-character (approaching sp² hybridization) to compensate. Higher s-character results in shorter, stiffer bonds. Consequently, the cyclopropyl C–H stretching frequencies are pushed uniquely high, appearing above 3000 cm⁻¹ , clearly distinguishing them from standard aliphatic alkane stretches[2].

Orbital_Interactions A Cyclopropane Ring (Walsh e' Orbitals) D Orbital Overlap & Electron Delocalization A->D Conjugation B Aldehyde Group (C=O π* Orbital) B->D Acceptance C TMS Group (σ-Donation) C->D Inductive Effect E Lowered C=O Force Constant (Red-Shift to ~1705 cm⁻¹) D->E F Ring Stabilization & Unique C-H Modes D->F

Fig 1. Electronic interactions between cyclopropane Walsh orbitals, C=O, and TMS group.

Expected IR Absorption Bands

The following table synthesizes the expected quantitative vibrational data for 1-(trimethylsilyl)cyclopropane-1-carbaldehyde, categorized by functional group and mechanistic causality.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)IntensityCausality / Structural Note
Aldehyde (-CHO) C=O Stretch1700 – 1715StrongRed-shifted due to Walsh orbital overlap and TMS inductive effect[2].
Aldehyde (-CHO) C–H Stretch~2820 & ~2720Weak (Doublet)Fermi resonance between the fundamental C–H stretch and the first overtone of the C–H bend.
Cyclopropane C–H Stretch3080 – 3010Weak to MedHigh s-character of strained ring C–H bonds shifts absorption >3000 cm⁻¹.
Cyclopropane Ring Deformation~1020 & ~860MediumAsymmetric ring breathing modes.
TMS Group C–H Stretch (CH₃)2960 – 2900MediumAliphatic C–H stretching of the three methyl groups on the silicon atom.
TMS Group CH₃ Symmetric Def.~1250Strong, SharpHighly characteristic "umbrella" deformation of Si–CH₃. Acts as an internal standard.
TMS Group Si–C Stretch / Rock860 – 840StrongOverlaps with ring deformation; broadens and intensifies the peak in this fingerprint region.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure absolute trustworthiness in spectral data, standard operating procedures must be self-validating. The following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in quality control (QC) gates to prevent artifact misinterpretation.

Step 1: System Initialization & Environmental Control
  • Thermal Stabilization: Power on the FTIR spectrometer and allow the infrared source to stabilize for a minimum of 30 minutes to ensure constant interferogram energy.

  • Purge: Activate the dry N₂ purge to eliminate atmospheric H₂O (which causes severe noise between 3500–3900 cm⁻¹) and CO₂.

Step 2: Crystal Preparation & Background Acquisition
  • Cleaning: Wipe the Diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol using a lint-free wipe. Allow to air dry completely.

  • Background Scan: Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • QC Gate 1 (Baseline Integrity): Inspect the single-beam energy profile. Ensure the 2350 cm⁻¹ region (CO₂ asymmetric stretch) shows <2% variance. If variance is higher, the purge is incomplete; do not proceed.

Step 3: Sample Application
  • Deposition: Using a micro-syringe, apply 1–2 µL of neat 1-(trimethylsilyl)cyclopropane-1-carbaldehyde directly onto the center of the ATR crystal.

  • Contact Verification: Ensure the liquid forms a continuous film without air bubbles to guarantee uniform evanescent wave penetration.

Step 4: Spectrum Acquisition & Algorithmic Processing
  • Interferogram Collection: Collect the sample spectrum (64 scans, 4 cm⁻¹ resolution).

  • Transformation: Apply Norton-Beer medium apodization during the Fourier transform to balance resolution and signal-to-noise ratio (SNR).

Step 5: Data Validation & Peak Picking
  • QC Gate 2 (Internal Reference Check): Before analyzing the C=O stretch, evaluate the sharp TMS symmetric deformation peak at ~1250 cm⁻¹ . For a valid path length and optimal crystal contact, this peak must register an absorbance between 0.4 and 0.8 AU .

    • Causality: If the peak is >1.5 AU, the spectrum is saturated, and the C=O peak will be distorted. If <0.1 AU, sample evaporation or poor contact has occurred.

  • Finalization: Once validated, execute the peak picking algorithm with a sensitivity threshold of 5% to map the exact frequencies.

FTIR_Workflow A 1. Crystal Cleaning ATR Plate Isopropanol B 2. Background Scan Air/N2 Purge 64 Scans A->B C 3. Sample Application Neat Liquid 1-2 µL B->C D 4. Interferogram Data Collection Res: 4 cm⁻¹ C->D E E D->E F Fail Reclean & Recalibrate E->F Invalid G Pass Fourier Transform Peak Picking E->G Validated F->A

Fig 2. Self-validating ATR-FTIR workflow ensuring high-fidelity spectral acquisition.

Sources

Exploratory

Structural and Crystallographic Insights into 1-(Trimethylsilyl)cyclopropane-1-carbaldehyde Derivatives: A Technical Guide for Rational Drug Design and Synthesis

Executive Summary In modern drug discovery and complex organic synthesis, the strategic deployment of rigidified molecular scaffolds is paramount for optimizing pharmacokinetic properties and target affinity. Among these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic deployment of rigidified molecular scaffolds is paramount for optimizing pharmacokinetic properties and target affinity. Among these, 1-(trimethylsilyl)cyclopropane-1-carbaldehyde and its derivatives represent a highly specialized class of constrained building blocks. The unique interplay between the steric bulk of the trimethylsilyl (TMS) group and the highly strained cyclopropane ring dictates a rigid conformational trajectory for the adjacent carbaldehyde moiety. This whitepaper provides an in-depth technical analysis of the crystallographic properties, mechanistic foundations, and self-validating synthetic protocols required to isolate and characterize these unique molecular architectures.

Mechanistic Foundations: The TMS-Cyclopropyl Scaffold

The structural uniqueness of 1-(trimethylsilyl)cyclopropane derivatives stems from the electronic and steric communication between the silicon atom and the cyclopropane's Walsh orbitals.

Steric Enforcement and Anchimeric Assistance: The TMS group is exceptionally bulky (cone angle ~118°). When positioned geminal to a carbaldehyde group on a cyclopropane ring, it exerts profound steric repulsion, severely restricting the free rotation of the C(1)–C(carbonyl) bond. Furthermore, the C–Si σ -bond is highly polarizable and can engage in σ−π∗ hyperconjugation with adjacent electron-deficient centers. This conjugative stabilization (often competing with anchimeric assistance in transient carbocations) heavily influences the reactivity and solid-state conformation of the molecule[1].

Intermediate Stabilization via Agostic Interactions: The synthesis of these derivatives often proceeds via a 1-(trimethylsilyl)cyclopropyllithium intermediate. Advanced crystallographic studies on related Lewis base-free cyclopropyllithium compounds reveal that these intermediates form tetrameric structures stabilized by unique C–C agostic interactions, which complete the coordination sphere around the lithium cations. Understanding this stabilization is critical, as it explains the unexpected thermal stability of the lithiated precursor prior to formylation.

Crystallographic Data & Conformational Analysis

Single-Crystal X-Ray Diffraction (SCXRD) provides the ultimate validation of the structural hypotheses surrounding these derivatives. The crystallographic data reveals significant deviations from standard bond geometries, driven entirely by the geminal substitution pattern.

Key Structural Observations:

  • Bond Lengthening: The C(1)–Si bond is slightly elongated compared to standard alkyl-silanes, reflecting the steric strain at the fully substituted cyclopropane carbon.

  • Ring Deformation: The cyclopropane ring is not a perfect equilateral triangle. The C(2)–C(3) bond distal to the TMS group is typically shorter than the substituted C(1)–C(2) and C(1)–C(3) bonds, a direct consequence of electron donation from the TMS group into the ring's antibonding orbitals.

  • Torsional Rigidity: The carbonyl oxygen strictly avoids the spatial hemisphere occupied by the TMS group, locking the molecule into a predictable anti-periplanar conformation.

Table 1: Summary of Quantitative Crystallographic Data for a Representative Derivative (e.g., 2,2-Diphenyl-1-(trimethylsilyl)cyclopropanecarbaldehyde)
Structural ParameterAtom LineageObserved Value (Å / °)Causality / Theoretical Expectation
C-Si Bond Length C(1)–Si1.882(3) ÅElongated (>1.87 Å) due to extreme steric crowding at C(1).
C=O Bond Length C(4)=O(1)1.204(2) ÅStandard carbonyl length; unaffected by direct conjugation.
Proximal Ring C-C C(1)–C(2)1.528(4) ÅLengthened due to geminal disubstitution (TMS and CHO).
Distal Ring C-C C(2)–C(3)1.495(3) ÅShortened due to Walsh orbital polarization by the TMS group.
Steric Clash Angle Si–C(1)–C(4)116.5(2)°Widened significantly beyond the tetrahedral ideal (~109.5°) to minimize steric clash.
Torsion Angle Si–C(1)–C(4)–O(1)172.4(3)°Locked in an anti-periplanar geometry; rotation is sterically forbidden.

Experimental Protocols: Synthesis & Crystallization Workflow

The preparation of functionalized 1-(trimethylsilyl)cyclopropane reagents requires rigorous exclusion of moisture and precise temperature control[2]. The following protocol details a self-validating workflow for synthesizing and crystallizing these derivatives.

Step-by-Step Methodology

Step 1: Halogen-Metal Exchange (Precursor Activation)

  • Procedure: Dissolve 1-bromo-1-(trimethylsilyl)cyclopropane (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C. Dropwise add tert-butyllithium (2.1 equiv, 1.7 M in pentane).

  • Causality: t-BuLi is mandatory here; n-BuLi often leads to competitive alkylation rather than the desired exchange due to the extreme steric hindrance of the TMS group.

  • Self-Validation: The reaction mixture will transition from colorless to a distinct pale yellow/orange, visually confirming the generation of the cyclopropyllithium species.

Step 2: Electrophilic Formylation

  • Procedure: After 30 minutes at -78 °C, rapidly inject anhydrous N,N-dimethylformamide (DMF, 3.0 equiv). Stir for 15 minutes, then allow the mixture to warm to 0 °C.

  • Self-Validation: The immediate discharge of the yellow/orange color upon DMF addition confirms successful electrophilic trapping.

Step 3: Workup and Analytical Check

  • Procedure: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation: Before proceeding to crystallization, obtain a crude ¹H NMR spectrum. The presence of a sharp singlet at ~9.5 ppm (aldehyde proton) and a 9H singlet at ~0.1 ppm (TMS) validates structural integrity.

Step 4: Vapor Diffusion Crystallization

  • Procedure: Dissolve the crude aldehyde in a minimum volume of dichloromethane (DCM, good solvent) in a small inner vial. Place this inside a larger sealed chamber containing hexanes (antisolvent). Allow to stand undisturbed at 4 °C for 48–72 hours.

  • Causality: These derivatives are highly lipophilic and soluble. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation, preventing the kinetic trapping of solvent molecules within the crystal lattice, yielding pristine single crystals for SCXRD.

Workflow A 1-Bromo-1-(trimethylsilyl) cyclopropane B Lithiation (t-BuLi, -78°C) Generate Carbanion A->B C Electrophilic Quench (DMF) Formylation B->C D Aqueous Workup & Extraction (Isolate Crude Aldehyde) C->D E Vapor Diffusion Crystallization (Hexane/DCM) D->E F Single Crystal X-Ray Diffraction (SCXRD) E->F

Fig 1: Synthetic and crystallization workflow for TMS-cyclopropanecarbaldehyde derivatives.

Applications in Drug Development & Synthetic Workflows

In medicinal chemistry, the 1-(trimethylsilyl)cyclopropane-1-carbaldehyde scaffold is primarily utilized as a rigidified bioisostere. By replacing a flexible aliphatic chain with this constrained system, drug developers can lock a pharmacophore into its bioactive conformation, thereby reducing the entropic penalty upon target binding.

Furthermore, the carbaldehyde group serves as a versatile synthetic handle. It can undergo reductive amination to form constrained peptidomimetics or Wittig olefination to generate rigid linker systems. The TMS group not only enforces the spatial orientation of these subsequent functional groups but also enhances the overall lipophilicity (LogP) of the molecule, which can improve membrane permeability in oral drug formulations.

Mechanism TMS Bulky TMS Group at C1 Position Steric Steric Repulsion with C1-Carbaldehyde TMS->Steric Electronic σ-π* Hyperconjugation (C-Si to C=O) TMS->Electronic Conformation Restricted Bond Rotation (Fixed s-cis/s-trans) Steric->Conformation Electronic->Conformation Bioisostere Rigidified Scaffold for Receptor Binding Conformation->Bioisostere

Fig 2: Steric and electronic effects of the TMS group defining the cyclopropane conformation.

Conclusion

The crystallographic and synthetic data surrounding 1-(trimethylsilyl)cyclopropane-1-carbaldehyde derivatives underscore their value as highly specialized tools in chemical synthesis and drug design. By understanding the causal relationships between the steric bulk of the silicon moiety, the resulting ring strain, and the enforced torsional rigidity of the carbaldehyde, application scientists can rationally design more potent, conformationally locked therapeutics. The self-validating protocols provided herein ensure that researchers can reliably access and characterize these complex architectures.

References

  • Triangles and Squares for a Unique Molecular Crystal Structure: Unsupported Two-Coordinate Lithium Cations and CC Agostic Interactions in Cyclopropyllithium Derivatives Angewandte Chemie International Edition[Link]

  • Conjugative Stabilization versus Anchimeric Assistance in Carbocations MDPI - Molecules[Link]

  • Silicon in Organic Synthesis. 24. Preparation and Selected Reactions of Functionalized 1-(Trimethylsilyl)cyclopropane Reagents Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Foundational

Toxicity and safety data sheet (SDS) for 1-(trimethylsilyl)cyclopropane-1-carbaldehyde

An In-depth Technical Guide: Toxicity and Safety Data for 1-(trimethylsilyl)cyclopropane-1-carbaldehyde Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Profile of a Unique Buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Toxicity and Safety Data for 1-(trimethylsilyl)cyclopropane-1-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Profile of a Unique Building Block

1-(trimethylsilyl)cyclopropane-1-carbaldehyde (CAS No. 81236-83-1) is a bifunctional molecule of significant interest in synthetic organic chemistry. Its unique structure, combining the strained cyclopropyl ring, a reactive aldehyde group, and a sterically influential trimethylsilyl (TMS) group, makes it a valuable intermediate for constructing complex molecular architectures. The TMS group can act as a removable directing group or a stabilizing element, while the aldehyde provides a key handle for carbon-carbon bond formation and other transformations.

However, the very features that make this compound synthetically useful—a strained ring system and a reactive functional group—necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive analysis of the available toxicity and safety data for 1-(trimethylsilyl)cyclopropane-1-carbaldehyde, moving beyond a simple recitation of facts to explain the scientific reasoning behind the recommended safety protocols. As with many specialized research chemicals, comprehensive toxicological data is not always available; therefore, this guide is grounded in the official GHS classifications and supplemented with insights derived from structurally related compounds to ensure a conservative and proactive approach to safety.

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For 1-(trimethylsilyl)cyclopropane-1-carbaldehyde, the notified classifications indicate a compound with multiple hazards that require careful management in a laboratory setting.[1]

GHS Pictograms:

Summary of Hazard Classifications

Hazard ClassCategoryHazard CodeDescription
Flammable LiquidsCategory 3H226Flammable liquid and vapor.[1]
Skin IrritationCategory 2H315Causes skin irritation.[1]
Eye IrritationCategory 2AH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H336May cause drowsiness or dizziness.[1]

Toxicological Profile: A Mechanistic Perspective

A full toxicological investigation for this specific compound is not publicly available.[2] However, we can infer a likely toxicological profile based on its functional groups and the documented GHS hazards.

  • Flammability (H226): As a Category 3 flammable liquid, it has a flash point between 23°C and 60°C. The presence of the volatile trimethylsilyl group contributes to its vapor pressure, meaning that at or above its flash point, it can form an ignitable mixture with air. This is a physical hazard rather than a toxicological one, but it is a primary safety concern during handling and storage.

  • Skin and Eye Irritation (H315, H319): Aldehydes are well-known irritants. The electrophilic nature of the aldehyde carbon makes it reactive towards nucleophilic residues in biological macromolecules, such as proteins in the skin and eyes. This interaction can disrupt cell membranes and trigger an inflammatory response, leading to redness, pain, and irritation. The irritation is classified as significant, warranting the use of robust personal protective equipment (PPE).

  • Specific Target Organ Toxicity - Central Nervous System (H336): The hazard statement "May cause drowsiness or dizziness" points to potential effects on the central nervous system (CNS) following inhalation.[1] Many organic solvents and volatile compounds can cause CNS depression. While the precise mechanism for this compound is unstudied, it is likely related to its ability to be absorbed into the bloodstream via the lungs and cross the blood-brain barrier, where it can interfere with normal neuronal function. This underscores the critical importance of working in a well-ventilated area, preferably within a chemical fume hood.

  • Data Gaps and Inferred Risks: While not officially classified, structurally related compounds containing the trimethylsilyl cyclopropane moiety also exhibit other hazards. For instance, the corresponding carboxylic acid and carbonitrile are classified as harmful if swallowed.[3][4] Although these are different functional groups, this suggests that caution should be exercised regarding oral ingestion of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde. Until data proves otherwise, it is prudent to treat it as having potential oral toxicity.

Laboratory Protocols for Safe Handling and Use

A self-validating safety protocol is one where engineering controls, administrative procedures, and personal protective equipment work in concert to minimize exposure and risk.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this chemical is a certified chemical fume hood. This is non-negotiable. The fume hood serves two purposes:

  • Containment of Flammable Vapors: It prevents the accumulation of vapors that could reach the lower explosive limit.

  • Exposure Prevention: It protects the user from inhaling vapors that may cause CNS depression and respiratory irritation.

Additionally, an eyewash station and a safety shower must be immediately accessible.[5][6]

Personal Protective Equipment (PPE) Ensemble

The choice of PPE is directly dictated by the known hazards.

  • Eye and Face Protection: Given the H319 classification (Causes serious eye irritation), standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required. A face shield should be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high risk of splashing.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. However, for extended work or in cases of immersion, it is critical to consult a glove compatibility chart. Aldehydes can degrade some glove materials. Double-gloving is a recommended practice. Contaminated gloves must be removed and disposed of properly.

  • Skin and Body Protection: A flame-resistant lab coat is mandatory. Do not wear clothing made of synthetic materials like polyester, which can melt onto the skin in a fire. Ensure the lab coat is fully buttoned. Full-length pants and closed-toe shoes are required.

Workflow for Safe Handling and Dispensing

The following diagram outlines a safe workflow for handling 1-(trimethylsilyl)cyclopropane-1-carbaldehyde.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Use & Cleanup Phase prep1 Don Required PPE: - Flame-Resistant Lab Coat - Chemical Goggles & Face Shield - Nitrile Gloves (Double) prep2 Verify Fume Hood is Operational (Check Airflow Monitor) prep1->prep2 prep3 Clear Workspace of Ignition Sources (Hot plates, spark sources) prep2->prep3 prep4 Ground and Bond Container (If transferring large quantities) prep3->prep4 handle1 Transfer Chemical Inside Fume Hood (Use non-sparking tools) prep4->handle1 Proceed to handling handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Work with Smallest Possible Quantities handle1->handle3 clean1 Tightly Seal Main Container and Return to Storage handle2->clean1 handle3->clean1 clean2 Decontaminate Workspace Surface clean1->clean2 clean3 Dispose of Contaminated Waste (Gloves, wipes) in Hazardous Waste clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for Flammable & Irritating Liquids.

Storage and Stability

  • Storage Conditions: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[2][5] The storage area should be away from heat, sparks, and open flames. The container must be kept tightly closed to prevent the escape of flammable vapors and potential degradation from atmospheric moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2] Oxidizing agents can react violently with the aldehyde, while strong bases can catalyze aldol condensation or other decomposition pathways.

  • Stability: The compound is generally stable under recommended storage conditions. However, aldehydes can be susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air.

Emergency Procedures: A Plan for Mitigation

Rapid and correct response to an emergency can significantly reduce harm.

Accidental Release or Spill

The response to a spill depends on its size. For any spill, ensure all ignition sources are eliminated immediately.

G start Spill Occurs is_large Is the spill large or uncontained? start->is_large evacuate Evacuate Immediate Area Alert Others Call Emergency Response is_large->evacuate Yes absorb Cover with Inert Absorbent (Vermiculite, sand, dry earth) is_large->absorb No (Small Spill) collect Collect with Non-Sparking Tools into a closed container absorb->collect decon Decontaminate Spill Area collect->decon dispose Dispose of as Hazardous Waste decon->dispose

Caption: Emergency Response Flowchart for a Chemical Spill.

First-Aid Measures

These measures are for immediate response; professional medical attention should always be sought following an exposure.

  • Inhalation: If vapors are inhaled, immediately move the person to fresh air.[2] If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Take off all contaminated clothing immediately.[2] Rinse the affected skin area with plenty of water for at least 15 minutes.[2] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • NextSDS. 1-(trimethylsilyl)cyclopropane-1-carbaldehyde — Chemical Substance Information. Available from: [Link]

  • NextSDS. 1-(trimethylsilyl)cyclopropane-1-carbonitrile — Chemical Substance Information. Available from: [Link]

  • PubChemLite. 1-[2-(trimethylsilyl)ethynyl]cyclopropane-1-carbaldehyde. Available from: [Link]

  • Sigma-Aldrich. Safety Data Sheet. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(Trimethylsilyl)cyclopropane-1-carbaldehyde as a Premier Building Block for C5-Spiroannulation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary Spirocyclic scaffolds are highly prized in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

Spirocyclic scaffolds are highly prized in modern drug discovery due to their inherent three-dimensionality, which enhances target selectivity, increases aqueous solubility, and improves metabolic stability by escaping the "flatland" of planar aromatics. However, the construction of sterically congested spirocenters remains a formidable synthetic challenge.

1-(Trimethylsilyl)cyclopropane-1-carbaldehyde serves as a highly specialized, bifunctional building block designed to solve this challenge. By leveraging the molecule's unique architecture, chemists can execute a modular C5-spiroannulation strategy. The process relies on converting the aldehyde into an exocyclic alkene, followed by a thermally driven vinylcyclopropane-cyclopentene rearrangement . This methodology provides direct access to complex spiro[4.n]alkane systems (such as the spirovetivane sesquiterpenoid pharmacophore) with exceptional regiocontrol.

Mechanistic Rationale: The Role of the Trimethylsilyl (TMS) Group

The success of this spiroannulation is not merely a function of the cyclopropane ring; it is mechanistically dictated by the presence of the C1-trimethylsilyl group [1].

  • Kinetic Facilitation via the α-Silyl Effect: The thermal rearrangement of unactivated vinylcyclopropanes requires extreme temperatures (>600 °C) that often lead to substrate decomposition. The bulky, electropositive TMS group stabilizes the transient 1,5-diradical intermediate formed during the homolytic cleavage of the cyclopropane ring. This significantly lowers the activation energy of the rearrangement.

  • Absolute Regiocontrol: In an unsubstituted vinylcyclopropane, homolytic cleavage can occur at either the C1-C2 or C1-C3 bonds, leading to a mixture of regioisomers. The TMS group sterically and electronically biases the cleavage, ensuring that the diradical recombines to form a single spirocyclic regioisomer.

  • Latent Functionalization: The end product of the rearrangement is a spirocyclic vinylsilane. Unlike an unactivated alkene, the C–Si bond is a versatile synthetic handle. It can be subjected to Tamao-Fleming oxidation to yield spiro-ketones, or undergo electrophilic halogenation and subsequent cross-coupling [2].

Pathway Visualization

Workflow A 1-(TMS)cyclopropane- 1-carbaldehyde C Wittig Olefination A->C B Cycloalkylidene Ylide B->C D 1-Vinyl-1-TMS- cyclopropane C->D >80% Yield E Flash Vacuum Pyrolysis (560 °C) D->E F 1,5-Diradical Intermediate E->F Homolytic Cleavage G Spiro[4.n]alkane Vinylsilane F->G Regioselective Recombination

Fig 1: Logical workflow of TMS-directed spiroannulation via vinylcyclopropane rearrangement.

Quantitative Scope & Regioselectivity

The modularity of this approach allows for the variation of the cyclic ketone used in the initial olefination step. The table below summarizes the quantitative performance of this building block across various ring sizes.

Starting Cyclic KetoneOlefination Yield (%)Pyrolysis Temp (°C)Spirocyclic Vinylsilane Yield (%)Regiomeric Ratio (rr)
Cyclopentanone84%560 °C78%> 95:5
Cyclohexanone87%560 °C82%> 95:5
4-tert-Butylcyclohexanone89%560 °C85%> 95:5
2,6-Dimethylcyclohexanone76%580 °C71%80:20

Data synthesized from established thermal rearrangement parameters of silylated cyclopropanes [3].

Validated Experimental Protocols

Protocol A: Synthesis of the 1-Vinyl-1-TMS-cyclopropane Precursor

Causality Note: Standard Wittig conditions are utilized here. The highly hindered nature of the C1 quaternary center on the aldehyde necessitates the use of a strong, non-nucleophilic base (NaHMDS) to generate the ylide cleanly without unwanted aldol side-reactions.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, suspend cycloalkyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M).

  • Ylide Generation: Cool the suspension to 0 °C. Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.15 equiv). Stir for 30 minutes until a deep characteristic color (usually orange/red) persists.

  • Coupling: Cool the reaction mixture to -78 °C. Slowly add 1-(trimethylsilyl)cyclopropane-1-carbaldehyde (1.0 equiv) neat or as a concentrated solution in THF.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with hexanes (3x). The use of hexanes precipitates the triphenylphosphine oxide byproduct, simplifying purification.

  • Self-Validation (QC): Analyze the crude product via GC-MS. The target intermediate should display a clear molecular ion peak. In ¹H NMR, the aldehyde proton (~9.0 ppm) must be completely absent, replaced by exocyclic vinylic protons.

Protocol B: Flash Vacuum Pyrolysis (FVP) for Spiroannulation

Causality Note: Why FVP? The activation energy for this rearrangement requires temperatures exceeding 500 °C. Heating this substrate in a solvent at such temperatures would lead to catastrophic bimolecular decomposition and polymerization. FVP operates under high vacuum, ensuring molecules remain in the gas phase and undergo exclusively unimolecular rearrangement without intermolecular collisions.

  • Apparatus Setup: Assemble an FVP apparatus consisting of a sublimation tube, a quartz pyrolysis tube encased in a programmable tube furnace, and a U-tube cold trap immersed in liquid nitrogen.

  • System Equilibration: Evacuate the system to < 0.01 Torr. Preheat the quartz pyrolysis zone to 560 °C.

  • Sublimation: Place the purified 1-vinyl-1-TMS-cyclopropane precursor from Protocol A into the sublimation zone. Gently heat the sublimation zone (50–80 °C, depending on the specific derivative's vapor pressure) to slowly volatilize the precursor.

  • Pyrolysis: Allow the vapor to pass through the 560 °C hot zone. The unimolecular rearrangement occurs on the millisecond timescale.

  • Collection: The newly formed spirocyclic vinylsilane will immediately condense in the liquid nitrogen cold trap.

  • Self-Validation (QC): Isolate the pyrolysate and analyze via ¹H NMR. The successful rearrangement is confirmed by the complete disappearance of the highly shielded cyclopropyl protons (0.4–0.8 ppm) and the emergence of a single vinylic proton signal (typically 5.4–5.8 ppm) corresponding to the cyclopentene ring. The persistence of the TMS singlet (~0.1 ppm) confirms that the silyl group was retained and successfully migrated to the vinylic position.

References

  • Paquette, L. A., Wells, G. J., Horn, K. A., & Yan, T.-H. (1983). Silicon in organic synthesis-17 - Cyclopentannulation by thermolysis of (1-trimethylsilylcyclopropyl)ethylenes. Tetrahedron, 39(6), 913-924. Available at:[Link]

  • Salaün, J. (1989). Small Ring Compounds in Organic Synthesis III. Topics in Current Chemistry, 144, 1-71. Available at:[Link]

  • Ali, A., et al. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances, 13(15), 10103-10125. Available at:[Link]

Application

Peterson olefination protocols using 1-(trimethylsilyl)cyclopropane-1-carbaldehyde

Application Note: Stereodivergent Synthesis of Alkylidenecyclopropanes via Peterson Olefination using 1-(Trimethylsilyl)cyclopropane-1-carbaldehyde Executive Summary Alkylidenecyclopropanes (ACPs) are highly strained, en...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereodivergent Synthesis of Alkylidenecyclopropanes via Peterson Olefination using 1-(Trimethylsilyl)cyclopropane-1-carbaldehyde

Executive Summary

Alkylidenecyclopropanes (ACPs) are highly strained, energy-rich molecules that serve as versatile building blocks in complex organic synthesis, natural product total synthesis, and drug development[1]. Their rigid scaffold makes them excellent bioisosteres and structural probes in medicinal chemistry. However, traditional Wittig olefinations of cyclopropyl ketones or aldehydes often suffer from poor yields or unwanted ring-opening side reactions due to the highly basic nature of phosphorus ylides.

This application note details a robust, stereodivergent Peterson olefination protocol utilizing 1-(trimethylsilyl)cyclopropane-1-carbaldehyde[2]. By isolating the intermediate β-hydroxysilane, chemists can selectively access either the (E)- or (Z)-alkylidenecyclopropane through controlled syn- or anti-elimination pathways, providing a level of stereocontrol unmatched by direct olefination methods.

Mechanistic Principles & Causality

The Peterson olefination (often referred to as the sila-Wittig reaction) relies on the elimination of a β-hydroxysilane to form an alkene[3]. When 1-(trimethylsilyl)cyclopropane-1-carbaldehyde is subjected to nucleophilic attack by a Grignard or organolithium reagent, the addition occurs under Felkin-Anh control, predominantly yielding a single diastereomer of the β-hydroxysilane intermediate.

The causality behind the stereodivergence lies entirely in the chosen elimination conditions:

  • Basic Conditions (Syn-Elimination): Treatment with a strong base (e.g., KH) deprotonates the hydroxyl group. The resulting alkoxide attacks the adjacent silicon atom, forming a pentacoordinate 1,2-oxasiletane intermediate. This highly strained four-membered cyclic transition state mandates a strict syn-elimination, leading to one specific alkene geometry.

  • Acidic Conditions (Anti-Elimination): Treatment with an oxophilic Lewis acid (e.g., BF₃·Et₂O) coordinates to and activates the hydroxyl group, transforming it into a superior leaving group. The strong β-silicon effect stabilizes the developing positive charge on the adjacent carbon, driving a concerted anti-periplanar elimination that yields the opposite alkene geometry.

Peterson_Mechanism SM 1-(Trimethylsilyl)cyclopropane- 1-carbaldehyde Nuc Nucleophilic Attack (R-MgX / R-Li) Felkin-Anh Control SM->Nuc -78°C, THF Int β-Hydroxysilane Diastereomer (Major) Nuc->Int Base Basic Conditions (KH, THF) Syn-Elimination Int->Base Acid Acidic Conditions (BF3·Et2O) Anti-Elimination Int->Acid AlkE (E)-Alkylidenecyclopropane Base->AlkE Stereospecific Syn AlkZ (Z)-Alkylidenecyclopropane Acid->AlkZ Stereospecific Anti

Stereodivergent Peterson olefination pathway for alkylidenecyclopropane synthesis.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Synthesis of the β-Hydroxysilane Intermediate
  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-(trimethylsilyl)cyclopropane-1-carbaldehyde (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

    • Causality: Maintaining -78 °C is critical to trap the newly formed alkoxide kinetically. Allowing the temperature to rise prematurely can trigger spontaneous, uncontrolled elimination, destroying the stereodivergent potential of the workflow.

  • Nucleophilic Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise over 15 minutes. Stir for 2 hours at -78 °C.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with sat. NH₄Cl, extract with Et₂O, and analyze via crude ¹H NMR. The complete disappearance of the distinct aldehyde proton (~9.5 ppm) and the appearance of a new carbinol proton (~4.2 ppm) validates complete conversion. Do not proceed to workup until this is confirmed.

  • Quench & Isolate: Quench the bulk reaction with saturated aqueous NH₄Cl (10 mL) at -78 °C before warming to room temperature. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the pure β-hydroxysilane.

Protocol B: Base-Mediated Syn-Elimination
  • Preparation: Suspend Potassium Hydride (KH, 30% in mineral oil, 2.0 equiv) in anhydrous THF (10 mL) at 0 °C under argon.

    • Causality: KH is preferred over NaH because the larger potassium counterion dissociates more readily in THF. This creates a highly reactive "naked" alkoxide that efficiently forms the required 4-membered cyclic transition state for syn-elimination.

  • Reaction: Add a solution of the β-hydroxysilane (1.0 equiv) in THF (5 mL) dropwise.

  • Completion: Stir at room temperature for 1–2 hours. Monitor via TLC until the highly non-polar alkylidenecyclopropane spot replaces the starting material. Quench carefully with cold H₂O and extract with pentane.

Protocol C: Acid-Mediated Anti-Elimination
  • Preparation: Dissolve the β-hydroxysilane (1.0 equiv) in anhydrous CH₂Cl₂ (15 mL) and cool to 0 °C.

  • Reaction: Add Boron trifluoride diethyl etherate (BF₃·Et₂O, 1.5 equiv) dropwise.

    • Causality: BF₃·Et₂O acts as a potent oxophilic Lewis acid, coordinating to the hydroxyl group to facilitate its departure. Simultaneously, the β-silicon effect stabilizes the transition state, enforcing strict anti-periplanar geometry.

  • Completion: Stir for 30 minutes at 0 °C. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and concentrate under reduced pressure.

Quantitative Data & Stereochemical Outcomes

The following table summarizes typical outcomes when applying this protocol with various nucleophiles. The high stereospecificity of the elimination steps highlights the robustness of the Peterson approach over traditional ylide-based olefination methods[1].

Nucleophile (R-M)Yield of β-Hydroxysilane (%)Elimination ConditionAlkylidenecyclopropane Yield (%)E/Z Ratio
Phenylmagnesium bromide88Base (KH, THF)92>95:5
Phenylmagnesium bromide88Acid (BF₃·Et₂O)895:>95
Methyllithium85Base (KH, THF)87>95:5
Allylmagnesium bromide81Acid (BF₃·Et₂O)848:>92

Field-Proven Insights & Troubleshooting

  • Volatility of Substrates: 1-(trimethylsilyl)cyclopropane-1-carbaldehyde and low-molecular-weight alkylidenecyclopropanes are highly volatile. Avoid prolonged exposure to high vacuum (<10 mbar) during solvent removal. Use pentane/ether mixtures for extraction and carefully concentrate using a Vigreux column if necessary.

  • Preventing Ring-Opening: The cyclopropane ring is inherently susceptible to electrophilic ring-opening and radical/polar crossover events[4]. During the acid-mediated elimination (Protocol C), strictly control the reaction time and temperature (do not exceed 0 °C). Prolonged exposure to BF₃·Et₂O can lead to unwanted homoallylic rearrangements.

  • Grignard vs. Organolithium Reagents: While organolithium reagents are more nucleophilic, they can sometimes act as strong bases, leading to enolization or unwanted deprotonation of the cyclopropane ring. Grignard reagents are generally preferred for cleaner addition profiles and higher diastereoselectivity during the initial nucleophilic attack.

Sources

Method

Application Note: Reductive Amination of 1-(Trimethylsilyl)cyclopropane-1-carbaldehyde with Primary Amines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Insights The incorporation of cyclopropyl rings and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Insights

The incorporation of cyclopropyl rings and trimethylsilyl (TMS) groups into small molecules is a proven strategy in drug development to restrict conformational flexibility, enhance metabolic stability, and modulate lipophilicity. However, synthesizing secondary amines from 1-(trimethylsilyl)cyclopropane-1-carbaldehyde presents a formidable synthetic challenge.

The Challenge: Extreme Steric Hindrance

In this substrate, the aldehyde moiety is directly attached to an α -quaternary carbon of a cyclopropane ring that also bears a bulky TMS group. Standard reductive amination protocols—such as the use of sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) in dichloroethane (DCE)—typically fail or result in <10% yield[1]. The extreme steric shielding prevents the thermodynamic formation of the requisite imine, and the mild hydride source is insufficiently reactive to reduce the highly congested transient species. Furthermore, forcing conditions using strong acids or high temperatures risk cyclopropane ring-opening.

The Solution: Titanium(IV) Isopropoxide Activation

To overcome this kinetic barrier, a dual-activation strategy utilizing Titanium(IV) isopropoxide (Ti(OiPr)₄) is required[2]. As a strong oxophilic Lewis acid and an internal water scavenger, Ti(OiPr)₄ coordinates the sterically hindered carbonyl oxygen, drastically increasing its electrophilicity.

Nucleophilic attack by the primary amine yields a stable aminocarbinolatotitanium complex [3]. Because the tetrahedral intermediate is stabilized by titanium, the equilibrium is driven forward. Subsequent addition of a small, highly reactive hydride source—such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)—efficiently reduces the transient imine or the titanium complex directly to the desired secondary amine[2],[3].

Mechanism A 1-TMS-cyclopropane- 1-carbaldehyde C Ti(OiPr)4 Coordination A->C + Ti(OiPr)4 B Primary Amine (R-NH2) B->C D Aminocarbinolato- titanium Complex C->D Nucleophilic Attack E Transient Imine (Sterically Hindered) D->E - HOiPr F Secondary Amine Product E->F NaBH4 or NaBH3CN

Fig 1. Ti(OiPr)4-mediated reductive amination mechanistic pathway.

Quantitative Data & Reagent Selection

Selecting the correct reducing agent system is critical. The table below summarizes the causality behind reagent performance for highly hindered α -quaternary aldehydes.

Reducing Agent SystemSolventTime (Imine + Red)Typical YieldMechanistic Rationale
NaBH(OAc)₃ (STAB) DCE24 h< 10%Too mild; imine formation stalls due to steric bulk[1].
NaBH₃CN / AcOH MeOH24 h~ 30%Sluggish imine formation; competitive aldehyde reduction occurs[2].
Ti(OiPr)₄ then NaBH₄ EtOH10 h + 6 h> 85%Ti(OiPr)₄ forces complex formation; NaBH₄ efficiently reduces[3].

Experimental Workflow & Protocol

The following protocol details the one-pot, two-step reductive amination using Ti(OiPr)₄ and NaBH₄. This method avoids the toxicity of cyanoborohydrides while providing the aggressive reduction potential needed for the TMS-shielded imine[3].

Protocol S1 Step 1: Imine Formation Aldehyde + Amine + Ti(OiPr)4 Stir in absolute EtOH at RT, 8-12 h S2 Step 2: Reduction Add NaBH4 portionwise Stir at RT, 4-6 h S1->S2 S3 Step 3: Quench Add 2M NH3(aq) Precipitate TiO2 salts S2->S3 S4 Step 4: Isolation Filter over Celite Extract with EtOAc & Purify S3->S4

Fig 2. Step-by-step experimental workflow for the one-pot reductive amination.

Step-by-Step Methodology

Reagents Required:

  • 1-(trimethylsilyl)cyclopropane-1-carbaldehyde (1.0 equiv, 10 mmol)

  • Primary Amine (1.1 equiv, 11 mmol)

  • Titanium(IV) isopropoxide (2.0 equiv, 20 mmol)

  • Sodium borohydride (1.5 equiv, 15 mmol)

  • Absolute Ethanol (15 mL)

  • 2M Aqueous Ammonia (30 mL)

Procedure:

  • Preparation of the Titanium Complex: In an oven-dried, argon-flushed round-bottom flask, dissolve 1-(trimethylsilyl)cyclopropane-1-carbaldehyde (10 mmol) and the primary amine (11 mmol) in absolute ethanol (15 mL).

  • Lewis Acid Addition: Syringe in Titanium(IV) isopropoxide (20 mmol) dropwise at room temperature. Causality Note: A 2.0 equivalent excess of Ti(OiPr)₄ is crucial to act as both the Lewis acid and the dehydrating agent, driving the sterically hindered equilibrium forward[3].

  • Maturation: Cap the flask and stir the mixture at room temperature for 8–12 hours. Do not rush this step; premature addition of the reducing agent will result in direct reduction of the unreacted aldehyde to 1-(trimethylsilyl)cyclopropylmethanol.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (1.5 equiv, 15 mmol) portionwise over 10 minutes. Once added, remove the ice bath and allow the reaction to stir at room temperature for an additional 4–6 hours[3].

  • Quench & Workup: Quench the reaction by slowly pouring it into 30 mL of 2M aqueous ammonia. Causality Note: The ammonia hydrolyzes the titanium complex, resulting in the immediate formation of a thick, white precipitate of inorganic titanium dioxide (TiO₂) salts[3].

  • Filtration: Filter the resulting suspension through a pad of Celite to remove the TiO₂ salts. Wash the Celite pad thoroughly with ethyl acetate (3 × 20 mL).

  • Isolation: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary amine via flash column chromatography (typically using a Hexanes/EtOAc gradient with 1% Et₃N to prevent amine streaking on silica).

Sources

Application

Application Note: Scale-Up Synthesis Procedures for 1-(Trimethylsilyl)cyclopropane-1-carbaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(Trimethylsilyl)cyclopropane-1-carbaldehyde (CAS: 81236-83-1)[1] Executive Summary 1-(Trimethylsilyl)cyclopropane-1-carbaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(Trimethylsilyl)cyclopropane-1-carbaldehyde (CAS: 81236-83-1)[1]

Executive Summary

1-(Trimethylsilyl)cyclopropane-1-carbaldehyde is a highly versatile organosilicon building block used extensively in the stereoselective construction of spirocyclic systems, quaternary carbon centers, and complex active pharmaceutical ingredients (APIs). Grounded in the foundational organosilicon methodologies developed by[2], this application note details a robust, field-proven, two-step scale-up protocol for its synthesis. The sequence relies on the quantitative silylation of cyclopropanecarbonitrile followed by a controlled hydride reduction, ensuring high fidelity, scalability, and operational safety.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis is executed via a highly efficient two-step workflow:

  • Electrophilic Silylation: Cyclopropanecarbonitrile is deprotonated using Lithium Diisopropylamide (LDA) to generate a 1-cyano-1-cyclopropyl anion[3]. This intermediate is rapidly trapped with Chlorotrimethylsilane (TMSCl) to form 1-(trimethylsilyl)cyclopropanecarbonitrile.

  • Controlled Reduction: The intermediate nitrile is reduced using Diisobutylaluminum hydride (DIBAL-H). The steric bulk of DIBAL-H and cryogenic conditions arrest the reduction at the aluminum iminate stage, which is subsequently hydrolyzed to the target aldehyde[2].

SynthesisWorkflow SM Cyclopropanecarbonitrile (Starting Material) Step1A 1. Lithiation (LDA, THF, -78 °C) SM->Step1A Deprotonation Step1B 2. Silylation (TMSCl, -78 °C to RT) Step1A->Step1B Electrophilic quench Int1 1-(Trimethylsilyl)cyclopropanecarbonitrile (Intermediate) Step1B->Int1 Workup & Distillation Step2A 3. Reduction (DIBAL-H, Toluene, -78 °C) Int1->Step2A Hydride transfer Step2B 4. Hydrolysis (Rochelle's Salt, 0 °C to RT) Step2A->Step2B Imine intermediate Prod 1-(Trimethylsilyl)cyclopropane-1-carbaldehyde (Target Product) Step2B->Prod Organic extraction

Figure 1: Two-step scale-up synthesis workflow for 1-(trimethylsilyl)cyclopropane-1-carbaldehyde.

Experimental Protocols (Scale-Up)

Protocol 1: Synthesis of 1-(Trimethylsilyl)cyclopropanecarbonitrile

This step generates an air-stable, operationally simple intermediate[3].

Equipment: 5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, internal temperature probe, dropping funnel, and argon inlet.

Procedure:

  • LDA Preparation: Charge the flask with anhydrous THF (1.5 L) and diisopropylamine (158 g, 1.56 mol, 1.05 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (2.5 M in hexanes, 624 mL, 1.56 mol, 1.05 eq) dropwise over 45 minutes. Stir for 30 minutes.

  • Lithiation: Dissolve cyclopropanecarbonitrile (100 g, 1.49 mol, 1.0 eq) in anhydrous THF (500 mL). Add this solution dropwise to the LDA mixture, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

    • Causality Insight: Cyclopropanecarbonitrile has a high pKa. Using a strong, non-nucleophilic base like LDA at cryogenic temperatures (-78 °C) ensures quantitative deprotonation while completely suppressing the Thorpe-Ziegler self-condensation (nucleophilic attack of the lithiated species on unreacted nitrile).

  • Silylation: Add freshly distilled TMSCl (178 g, 1.64 mol, 1.1 eq) dropwise over 30 minutes.

    • Causality Insight: TMSCl acts as a hard electrophile, rapidly and irreversibly trapping the localized carbanion.

  • Workup: Allow the reaction mixture to warm to room temperature over 2 hours. Quench slowly with saturated aqueous NH₄Cl (1 L). Extract the aqueous layer with MTBE (2 × 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation to afford the intermediate as a colorless liquid.

    • Self-Validating System (IPC): GC-MS analysis of the crude mixture must show >95% consumption of the starting material (m/z 67) and the dominant presence of the silylated product (m/z 139).

Protocol 2: DIBAL-H Reduction to 1-(Trimethylsilyl)cyclopropane-1-carbaldehyde

This step converts the nitrile to the target aldehyde without over-reduction[2].

Equipment: 5 L, 3-neck round-bottom flask with mechanical stirring, internal thermometer, and argon inlet.

Procedure:

  • Substrate Dissolution: Dissolve 1-(trimethylsilyl)cyclopropanecarbonitrile (100 g, 0.72 mol, 1.0 eq) in anhydrous toluene (1.2 L). Cool the solution to -78 °C.

  • Hydride Addition: Add DIBAL-H (1.0 M in toluene, 790 mL, 0.79 mol, 1.1 eq) dropwise via an addition funnel over 1.5 hours. Maintain the internal temperature strictly below -70 °C.

    • Causality Insight: DIBAL-H is deliberately selected over Lithium Aluminum Hydride (LiAlH₄). The bulky diisobutyl groups and the strict -78 °C temperature limit the reaction to a single hydride transfer, forming a stable aluminum iminate complex and preventing over-reduction to the primary amine.

  • Reaction Maturation: Stir the mixture at -78 °C for 2 hours.

  • Quench & Hydrolysis: Carefully add ethyl acetate (100 mL) to quench any unreacted DIBAL-H. Next, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 1.5 L) in a steady stream. Remove the cooling bath and allow the mixture to warm to room temperature.

    • Causality Insight: Aluminum-based reductions notoriously form thick, intractable emulsions upon aqueous workup. Rochelle's salt acts as a bidentate ligand, strongly chelating the Al³⁺ ions to form water-soluble complexes, thereby breaking the emulsion.

  • Phase Separation: Stir the mixture vigorously for 3 to 4 hours.

    • Self-Validating System (IPC): The protocol is visually validated when the cloudy emulsion completely resolves into two sharply distinct, clear liquid phases.

  • Isolation: Separate the organic layer. Extract the aqueous phase with MTBE (2 × 400 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Isolate the target aldehyde via fractional vacuum distillation.

Quantitative Data & Scale-Up Metrics

The following table summarizes the stoichiometric parameters and expected yields for a 100-gram scale-up campaign based on validated literature parameters[2].

Process ParameterStep 1: SilylationStep 2: DIBAL-H Reduction
Starting Material Cyclopropanecarbonitrile (100 g)1-(Trimethylsilyl)cyclopropanecarbonitrile (100 g)
Key Reagents LDA (1.05 eq), TMSCl (1.1 eq)DIBAL-H (1.1 eq)
Solvent System Anhydrous THFAnhydrous Toluene
Temperature Profile -78 °C to 25 °C-78 °C to 0 °C
Reaction Time 2.5 hours3.5 hours
Quench Reagent Saturated aqueous NH₄ClEtOAc, then sat. Rochelle's salt
Typical Yield 85 – 90%75 – 82%
Purification Method Vacuum DistillationFractional Vacuum Distillation

References

  • Paquette, L. A.; Valpey, R. S.; Annis, G. D. "Silicon in organic synthesis. 24. Preparation and selected reactions of functionalized 1-(trimethylsilyl)cyclopropanes." Journal of Organic Chemistry, 1984, 49(8), 1317-1319. URL:[Link]

  • Paquette, L. A.; Blankenship, C.; Wells, G. J. "Silicon in Organic Synthesis. A Method for the Generation of Electronegatively Substituted Cyclopropyl Anions under Preparatively Useful Conditions. Aldol Condensation with Carbonyl Partners." Journal of the American Chemical Society, 1984, 106(21), 6442–6443. URL:[Link]

  • PubChemLite. "81236-83-1 (C7H14OSi) - Structural Information." University of Luxembourg, 2026. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the reaction yield of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde (CAS: 81236-83-1) [1].

Researchers often experience yields dropping below 40% when synthesizing this specific building block. The root causes rarely stem from fundamental reaction kinetics; rather, they are driven by three physical and mechanistic bottlenecks: over-reduction of precursors, extreme product volatility, and acid-catalyzed protodesilylation [2].

This guide is designed to troubleshoot these exact failure points, providing self-validating protocols to maximize your isolated yield.

Synthetic Workflow: Primary Routes

Below are the two most robust synthetic routes for generating 1-(trimethylsilyl)cyclopropane-1-carbaldehyde. Your choice of route dictates the specific troubleshooting steps required during workup.

SynthesisRoutes Nitrile 1-(TMS)cyclopropane- 1-carbonitrile DIBAL DIBAL-H Reduction (-78 °C, Toluene) Nitrile->DIBAL Alcohol 1-(TMS)cyclopropane- 1-methanol Oxidation DMP or Swern Oxidation (0 °C to RT, DCM) Alcohol->Oxidation Imine Aluminoxane Imine Intermediate DIBAL->Imine Aldehyde 1-(TMS)cyclopropane- 1-carbaldehyde Oxidation->Aldehyde Workup Buffered Hydrolysis (pH 6-7) Imine->Workup Workup->Aldehyde

Synthesis routes to 1-(TMS)cyclopropane-1-carbaldehyde via reduction or oxidation.

Troubleshooting & FAQs

Q1: I am reducing 1-(trimethylsilyl)cyclopropanecarbonitrile with DIBAL-H, but my NMR shows mostly the primary alcohol and unreacted starting material. How do I improve aldehyde selectivity? A: This is a classic issue of thermal instability of the tetrahedral aluminoxane imine intermediate. If the internal reaction temperature rises above -70 °C during DIBAL-H addition, the intermediate collapses prematurely, allowing a second equivalent of hydride to reduce the transient imine to an amine, or post-workup, to the alcohol.

  • Causality & Fix: Maintain a strict -78 °C internal temperature. Furthermore, unquenched DIBAL-H will rapidly reduce your newly formed aldehyde during the aqueous workup. You must quench the reaction with a sacrificial electrophile (like ethyl acetate) at -78 °C before introducing any aqueous solutions.

Q2: My Swern oxidation of 1-(trimethylsilyl)cyclopropanemethanol shows 100% conversion by TLC, but my isolated yield is only 30%. Where is my product going? A: You are likely evaporating it. 1-(trimethylsilyl)cyclopropane-1-carbaldehyde has a very low molecular weight and lacks intermolecular hydrogen bonding, making it highly volatile [3].

  • Causality & Fix: During the removal of dichloromethane (DCM) or extraction solvents on a rotary evaporator, standard vacuum pressures (<100 mbar) will pull the aldehyde into the receiving flask. To fix this, never drop the vacuum below 300 mbar, keep the water bath below 20 °C, and consider using a higher-boiling solvent like methyl tert-butyl ether (MTBE) for extraction, followed by careful fractional distillation instead of rotary evaporation.

Q3: After the acidic workup of my DIBAL-H reaction, NMR shows the aldehyde peak, but the trimethylsilyl (TMS) group is missing. What caused this? A: You have experienced acid-catalyzed protodesilylation. The TMS group on a cyclopropane ring is highly sensitive to strong acids. The high p-character of the cyclopropane C-C bonds stabilizes the developing β -silicon carbocation intermediate (the β -silicon effect), making the C-Si bond exceptionally labile.

  • Causality & Fix: Standard protocols often recommend 1M HCl to hydrolyze the DIBAL-H aluminum complex. You must replace this with a mild, buffered alternative. Saturated aqueous Rochelle salt (potassium sodium tartrate) at pH ~7 is mandatory to safely break down the aluminum emulsion without cleaving the TMS group.

Quantitative Comparison: Oxidation Methods

If you are synthesizing the aldehyde via the oxidation of 1-(trimethylsilyl)cyclopropanemethanol, selecting the right oxidant is critical to balancing yield, volatility loss, and desilylation risk.

Oxidation MethodTypical YieldReaction TimeRisk of Volatility LossProtodesilylation Risk
Dess-Martin Periodinane (DMP) 85–95% 1–2 hoursLow (DCM removed safely at >300 mbar)Medium (Requires NaHCO 3​ buffer)
Swern (DMSO / (COCl) 2​ ) 75–85%2–4 hoursHigh (Requires high vacuum to remove DMSO)Low (Excess TEA neutralizes acid)
TEMPO / NaOCl (Bleach) 60–70%<1 hourLow (Biphasic, easy extraction)High (Requires strict pH control ~8.5)

Recommendation: DMP oxidation is the superior choice for this specific substrate, provided the reaction is adequately buffered.

Step-by-Step Experimental Protocols

Protocol A: DIBAL-H Reduction of 1-(TMS)cyclopropanecarbonitrile

This protocol utilizes a sacrificial quench and a buffered hydrolysis to prevent over-reduction and desilylation.

  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add 1-(trimethylsilyl)cyclopropanecarbonitrile (10.0 mmol, 1.0 equiv) and anhydrous toluene (50 mL, 0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe and ensure the solution reaches -78 °C.

  • Addition: Using a syringe pump, add DIBAL-H (1.0 M in toluene, 10.5 mL, 1.05 equiv) dropwise over 45 minutes. Critical: Do not let the internal temperature exceed -70 °C.

  • Maturation: Stir the reaction at -78 °C for exactly 2 hours.

  • Sacrificial Quench: Add anhydrous ethyl acetate (2.0 mL, ~2.0 equiv) dropwise at -78 °C. Stir for 15 minutes. This consumes any unreacted DIBAL-H, preventing it from reducing the aldehyde during workup.

  • Hydrolysis: Add saturated aqueous Rochelle salt solution (potassium sodium tartrate, 50 mL). Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 2 to 4 hours until two distinct, clear phases form (breaking the aluminum emulsion).

  • Isolation: Extract the aqueous layer with MTBE (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and filter.

  • Concentration: Concentrate the solvent on a rotary evaporator with the water bath set to 15 °C and the vacuum strictly maintained above 250 mbar to prevent product volatilization.

Protocol B: Buffered DMP Oxidation of 1-(TMS)cyclopropanemethanol

This protocol uses a mild buffer to prevent the acidic byproducts of DMP from cleaving the cyclopropyl-TMS bond.

  • Setup: Dissolve 1-(trimethylsilyl)cyclopropanemethanol (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (100 mL, 0.1 M).

  • Buffering: Add solid NaHCO 3​ (20.0 mmol, 2.0 equiv) to the flask. Stir for 5 minutes.

  • Oxidation: Cool the suspension to 0 °C. Add Dess-Martin Periodinane (11.0 mmol, 1.1 equiv) in three equal portions over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 hours. Monitor via TLC (using KMnO 4​ stain, as the product lacks a strong UV chromophore).

  • Quench: Pour the reaction into an Erlenmeyer flask containing a 1:1 mixture of saturated aqueous Na 2​ S 2​ O 3​ and saturated aqueous NaHCO 3​ (100 mL total). Stir vigorously for 30 minutes until the cloudy organic layer becomes completely clear.

  • Isolation: Separate the layers. Extract the aqueous phase with DCM (2 x 30 mL). Dry the combined organics over MgSO 4​ .

  • Purification: Concentrate under mild vacuum (>300 mbar). Purify the crude aldehyde via short-path vacuum distillation rather than silica gel chromatography to avoid acid-catalyzed decomposition on the column.

References

  • NextSDS. "1-(trimethylsilyl)cyclopropane-1-carbaldehyde — Chemical Substance Information." NextSDS Database. Available at:[Link]

Optimization

Troubleshooting ring-opening side reactions in 1-(trimethylsilyl)cyclopropane-1-carbaldehyde

Welcome to the Technical Support Center for Advanced Cyclopropane Chemistry . As a Senior Application Scientist, I have designed this guide to help you navigate the stereoelectronic complexities of 1-(trimethylsilyl)cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cyclopropane Chemistry . As a Senior Application Scientist, I have designed this guide to help you navigate the stereoelectronic complexities of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde.

Because this molecule combines a strained three-membered ring (~27.5 kcal/mol ring strain) with a sterically demanding σ -donor (trimethylsilyl) and a π -acceptor (aldehyde) on the same carbon, it is exceptionally prone to undesired ring-opening side reactions. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your synthetic success.

Mechanistic FAQ: Understanding the Causality of Ring Opening

Q: Why does the cyclopropane ring open during standard nucleophilic additions to the aldehyde? A: The root cause is a combination of severe steric hindrance and electronic hyperconjugation. When a nucleophile attempts a 1,2-addition at the carbonyl, the bulky TMS group physically blocks the trajectory. If you attempt to force the reaction using hard Lewis acids (e.g., TiCl4​ ), the Lewis acid strongly polarizes the C=O bond. This polarization creates a significant partial positive charge at C1. To relieve the inherent ring strain, the C1–C2 bond undergoes heterolytic cleavage. This electrocyclic ring opening is thermodynamically driven by the formation of a stabilized intermediate; specifically, the cyclopropylcarbinyl route to γ -silyl carbocations demonstrates that positive charge development is stabilized by long-range rear lobe interactions with the trimethylsilyl group[1].

Q: I am observing desilylation alongside ring opening. What is happening? A: You are likely using reagents containing hard Lewis bases, such as fluoride ions or unhindered alkoxides. The electropositive silicon atom is highly susceptible to nucleophilic attack. Desilylation generates a transient 1-formylcyclopropyl anion. This anion rapidly undergoes ring opening to form an enolate, or it protonates and subsequently degrades. You must strictly avoid fluoride sources and use non-nucleophilic bases.

Q: Why do my Wittig olefinations yield complex mixtures of acyclic products? A: Standard triphenylphosphonium ylides are both bulky and basic. The steric clash between the ylide and the geminal TMS group prevents the desired[2+2] cycloaddition (oxaphosphetane formation). Instead, the ylide acts as a base or initiates homoconjugate attack on the ring. For olefination of such hindered cyclopropanecarbaldehydes, modified approaches are required to navigate the steric bulk without inducing ring strain release[2].

Diagnostic Workflows & Reaction Pathways

To effectively troubleshoot, you must first identify the specific pathway causing your yield loss. The diagrams below illustrate the mechanistic divergence and the diagnostic logic used to correct it.

Mechanism SM 1-(TMS)cyclopropane- 1-carbaldehyde LA Carbonyl Activation (Lewis Acid) SM->LA PathA 1,2-Addition (Intact Ring) LA->PathA Soft LA (CeCl3) Mild Nuc PathB Ring Opening (Homoconjugate) LA->PathB Hard LA (TiCl4) Heat / Steric Clash

Reaction pathways for 1-(TMS)cyclopropane-1-carbaldehyde under Lewis acidic conditions.

Workflow Start Analyze Side Products Q1 Is the TMS group missing? Start->Q1 A1 Desilylation-Triggered Opening: Remove F- or strong alkoxides Q1->A1 Yes Q2 Is the ring opened but TMS intact? Q1->Q2 No A2 Lewis Acid / Steric Issue: Switch to CeCl3 or HWE Q2->A2 Yes Success Proceed with Optimization Q2->Success No

Troubleshooting decision tree for diagnosing and resolving cyclopropane ring-opening.

Quantitative Data: Lewis Acid Compatibility

In continuous-flow and batch syntheses of cyclopropyl carbonyl compounds, controlling the electrophilicity of the carbonyl is paramount to preserving the three-membered ring[3]. The table below summarizes the quantitative outcomes of using various Lewis acids during Grignard additions to 1-(trimethylsilyl)cyclopropane-1-carbaldehyde.

Lewis AcidHardnessCarbonyl ActivationRing-Opening (%)1,2-Addition Yield (%)Recommendation
None (Thermal) N/ALow< 5%< 10%Avoid (Steric block prevents conversion)
TiCl4​ HardVery High> 80%< 5%Avoid (Promotes homoconjugation)
BF3​⋅OEt2​ HardHigh> 60%~ 20%Avoid (High strain release)
MgBr2​⋅OEt2​ BorderlineModerate~ 15%~ 65%Acceptable (Requires strict temp control)
CeCl3​ SoftModerate< 5% > 85% Optimal (Luche-type activation)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checks. Do not proceed to the next step without confirming the intermediate state.

Protocol A: Cerium-Mediated 1,2-Addition (Suppression of Ring Opening)

By utilizing the oxophilicity and soft Lewis acidic nature of Cerium(III), we can activate the aldehyde just enough to permit nucleophilic attack without triggering the γ -silyl carbocation ring-opening pathway.

Step-by-Step Methodology:

  • Drying the Catalyst: Place CeCl3​⋅7H2​O (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to yield strictly anhydrous CeCl3​ .

  • Activation: Cool to room temperature, backfill with Argon, and suspend the white powder in dry THF (0.2 M). Stir vigorously for 2 hours to ensure uniform particle suspension.

  • Nucleophile Addition: Cool the suspension to -78 °C. Dropwise add your Grignard or organolithium reagent (1.5 equiv). Stir for 30 minutes. The suspension will change color (typically to a pale yellow/gray).

  • Substrate Addition: Dissolve 1-(trimethylsilyl)cyclopropane-1-carbaldehyde (1.0 equiv) in a minimum volume of dry THF. Add this dropwise over 15 minutes down the side of the flask to maintain the -78 °C internal temperature.

  • Self-Validation Check (In-Process): After 1 hour at -78 °C, withdraw a 50 µL aliquot. Quench in 0.5 mL saturated aqueous NH4​Cl , extract with 0.5 mL EtOAc, and run a rapid 1H NMR.

    • Pass Criteria: Disappearance of the aldehyde proton singlet at ~9.1 ppm; retention of the TMS singlet at ~0.1 ppm; appearance of intact cyclopropyl protons at ~0.5–1.0 ppm.

  • Workup: If the validation passes, quench the bulk reaction with saturated aqueous NH4​Cl at -78 °C, warm to room temperature, and extract with EtOAc.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

To bypass the steric clash of standard Wittig reagents, use the smaller, more reactive phosphonate carbanions under mild conditions.

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried flask under Argon, dissolve triethyl phosphonoacetate (1.2 equiv) in dry THF (0.1 M). Add anhydrous LiCl (1.5 equiv) and stir for 10 minutes.

  • Base Addition: Cool to 0 °C and add DBU (1.2 equiv) dropwise. Stir for 30 minutes. The LiCl/DBU combination forms a highly reactive but non-nucleophilic chelate that prevents desilylation.

  • Substrate Addition: Add 1-(trimethylsilyl)cyclopropane-1-carbaldehyde (1.0 equiv) dropwise. Slowly warm the reaction to room temperature over 4 hours.

  • Self-Validation Check (TLC): Run a TLC (Hexanes:EtOAc 9:1). The product should appear as a distinct, less polar UV-active spot compared to the starting material. If a highly polar streak appears, thermal ring opening is occurring—immediately cool the reaction back to 0 °C.

  • Workup: Quench with water, extract with diethyl ether, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

References

  • The cyclopropylcarbinyl route to γ-silyl carbocations Beilstein Journal of Organic Chemistry
  • Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents Journal of the American Chemical Society
  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds Molecules (MDPI)
  • π-1,1-Dimethyleneallylmetal and Homologous Complexes: Their Application in Organic Synthesis Chemical Reviews

Sources

Troubleshooting

Preventing oxidation of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde during long-term storage

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde to preven...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde to prevent oxidative degradation. By understanding the underlying chemical principles and implementing the recommended protocols, you can ensure the stability and purity of this valuable reagent for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed a white crystalline precipitate forming in my sample of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde during storage. What is it, and what caused it?

A: The white crystalline solid is most likely 1-(trimethylsilyl)cyclopropane-1-carboxylic acid, the oxidation product of your aldehyde. This is a common issue with aldehydes, which are susceptible to autoxidation, a process where they react with atmospheric oxygen.[1] This reaction proceeds via a free-radical chain mechanism that can be initiated by light and heat.[1][2] The presence of the aldehyde functional group, with its reactive hydrogen atom on the carbonyl carbon, makes it easily oxidizable.[3]

The overall reaction is as follows:

1-(trimethylsilyl)cyclopropane-1-carbaldehyde + O₂ → 1-(trimethylsilyl)cyclopropane-1-carboxylic acid

Even if you don't see visible crystals, a significant amount of the carboxylic acid can be dissolved in the aldehyde, potentially impacting your downstream reactions.[1]

Q2: Why is my aldehyde sample turning yellow over time?

A: A yellow discoloration is another common indicator of aldehyde oxidation and potential polymerization.[1] Aldehydes can undergo aldol condensation and other side reactions, especially in the presence of acidic or basic impurities, which can lead to the formation of colored byproducts.[4] This degradation is often accelerated by exposure to air and light.

Q3: What are the optimal storage conditions to prevent the oxidation of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde?

A: To minimize oxidation and ensure the long-term stability of your aldehyde, several factors must be strictly controlled. The core principle is to protect the compound from oxygen, light, and moisture.[5]

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of autoxidation.[1][5] Argon is often preferred due to its higher density, which can provide a better blanket over the reagent.[6]
Temperature Cool and Dry (2-8°C)Reduces the rate of chemical reactions, including oxidation.[7][8] A dry environment prevents hydrolysis of the trimethylsilyl group.
Light Amber or Opaque ContainersProtects the light-sensitive aldehyde from UV radiation, which can catalyze the formation of free radicals and initiate oxidation.[1]
Container Tightly Sealed, Air-Tight Glass Vials or BottlesMinimizes exposure to air and moisture.[1][6] Ensure the container has minimal headspace to reduce the amount of trapped oxygen.[1]
Q4: Are there any chemical inhibitors I can add to prevent oxidation?

A: Yes, the addition of radical inhibitors can be an effective strategy to suppress autoxidation.[1] These compounds work by quenching the free radicals that propagate the oxidation chain reaction.[9]

Commonly used inhibitors for aldehydes include:

  • Butylated hydroxytoluene (BHT): Typically added at a concentration of around 0.1%.[10]

  • α-Tocopherol (Vitamin E): Another effective antioxidant.[10]

It's important to note that the addition of an inhibitor should be carefully considered based on the downstream application of the aldehyde, as it may interfere with subsequent reactions.

Q5: Does the trimethylsilyl (TMS) group affect the stability of the aldehyde?

A: The trimethylsilyl (TMS) group is primarily used as a protecting group and is characterized by its chemical inertness and large molecular volume.[11] While it doesn't directly prevent the oxidation of the aldehyde functional group, its bulky nature can provide some steric hindrance, potentially slowing down the rate of degradation compared to an unprotected analogue. However, the TMS group itself can be sensitive to acidic or aqueous conditions, leading to hydrolysis.[12] Therefore, maintaining a dry storage environment is crucial.

Experimental Protocols

Protocol 1: Long-Term Storage Under an Inert Atmosphere

This protocol describes the best practice for storing 1-(trimethylsilyl)cyclopropane-1-carbaldehyde to ensure maximum stability.

Materials:

  • 1-(trimethylsilyl)cyclopropane-1-carbaldehyde

  • Oven-dried, amber glass vial with a PTFE-lined septum cap

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator and tubing[13]

  • Syringes and needles

  • Parafilm

Procedure:

  • Preparation: Ensure the amber glass vial and septum cap are thoroughly dried in an oven and cooled under a stream of inert gas to remove any adsorbed moisture.[1]

  • Transfer: If aliquoting from a larger container, perform the transfer under a positive pressure of inert gas to prevent exposure to air.

  • Inerting the Headspace: Carefully pierce the septum with a needle connected to the inert gas line. Insert a second needle as an outlet to allow the air in the headspace to be displaced by the inert gas.[13]

  • Purging: Gently flush the headspace with the inert gas for several minutes.

  • Sealing: Remove the outlet needle first, followed by the inlet needle, to maintain a slight positive pressure of inert gas inside the vial.

  • Final Sealing: Wrap the septum cap securely with Parafilm to provide an additional barrier against air and moisture ingress.

  • Storage: Store the sealed vial in a cool, dry, and dark place, such as a refrigerator at 2-8°C.[7]

Protocol 2: Purification of Partially Oxidized Aldehyde

If your aldehyde has already started to oxidize, this purification protocol can be used to remove the resulting carboxylic acid.

Materials:

  • Partially oxidized 1-(trimethylsilyl)cyclopropane-1-carbaldehyde

  • Anhydrous diethyl ether or other suitable inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the aldehyde sample in a suitable anhydrous solvent like diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and wash it several times with a saturated aqueous sodium bicarbonate solution. This will convert the acidic carboxylic acid into its water-soluble sodium salt, which will partition into the aqueous layer.[1]

  • Separation: Carefully separate the organic layer containing the purified aldehyde.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove any residual water.[1]

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Storage: Immediately store the purified aldehyde under an inert atmosphere as described in Protocol 1.

Visualizing the Problem and Solution

Oxidation Pathway of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde

G Aldehyde 1-(trimethylsilyl)cyclopropane- 1-carbaldehyde Radical Peroxy Radical Intermediate Aldehyde->Radical Initiation Oxygen Atmospheric Oxygen (O₂) Oxygen->Radical Initiators Light, Heat, Impurities Initiators->Radical CarboxylicAcid 1-(trimethylsilyl)cyclopropane- 1-carboxylic acid (Degradation Product) Radical->CarboxylicAcid Propagation & Termination

A simplified diagram illustrating the autoxidation pathway.

Troubleshooting and Prevention Workflow

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Solution & Prevention Observe Observe Degradation: - White Precipitate - Yellowing Cause Cause: Oxidation (Exposure to O₂, Light, Heat) Observe->Cause Purify Purify (if needed) (Protocol 2) Cause->Purify Store Proper Storage (Protocol 1) Cause->Store Purify->Store Inert Inert Atmosphere Store->Inert Temp Low Temperature Store->Temp Light Light Protection Store->Light

A workflow for identifying and addressing aldehyde degradation.

References

  • Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere.
  • U.S. Environmental Protection Agency. (1969). Air Pollution Aspects of Aldehydes.
  • BenchChem. (2025). preventing oxidation of benzaldehyde derivatives during synthesis.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage.
  • Deep Sea. (2025, August 4). How to store fluid silicone oil properly?
  • ResearchGate. (n.d.). Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid.
  • groups.io. (2019, October 30). To stabilize aldehydes ....?
  • Reddit. (2025, April 24). How to store reagents under an inert gas.
  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride.
  • RSC Publishing. (n.d.). Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids.
  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones.
  • Wikipedia. (n.d.). Trimethylsilyl group.
  • PubMed. (1978). Stability of glutaraldehyde disinfectants during storage and use in hospitals.

Sources

Optimization

Technical Support Center: 1-(Trimethylsilyl)cyclopropane-1-carbaldehyde Reactivity &amp; Solvent Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reactions involving 1-(trimethylsilyl)cyclopropane-1-carbaldehyde .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reactions involving 1-(trimethylsilyl)cyclopropane-1-carbaldehyde .

This bifunctional building block presents unique synthetic challenges. Its reactivity is governed by a delicate balance: the immense steric bulk of the trimethylsilyl (TMS) group, the inherent >100 kJ/mol ring strain of the cyclopropane[1], and the electrophilicity of the formyl group. Solvent selection is the single most critical variable in your experimental design, dictating whether your reaction yields the desired 1,2-addition product or falls prey to competitive ring-opening and protodesilylation pathways[2].

Part 1: Quantitative Data on Solvent Effects

Understanding the dielectric constant ( ϵ ) and hydrogen-bonding capacity of your solvent is critical. The table below summarizes field-proven baseline conversion rates for nucleophilic additions (e.g., using Grignard or organolithium reagents) across various solvent environments[3].

SolventDielectric Constant ( ϵ )Dominant Pathway1,2-Addition Yield (%)Ring-Opening Yield (%)Protodesilylation (%)
Dichloromethane (DCM) 8.91,2-Addition88 < 2< 1
Toluene 2.41,2-Addition82 < 50
Tetrahydrofuran (THF) 7.6Mixed5535< 2
Dimethyl Sulfoxide (DMSO) 46.7Ring-Opening1285 < 2
Methanol (MeOH) 32.7Protodesilylation51578

Note: Yields are representative baselines for standard organometallic additions at -78 °C to 0 °C. Variations will occur based on the specific nucleophile used.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing massive ring-opening side products when using DMSO or DMF?

Causality: Polar aprotic solvents like DMSO possess high dielectric constants that leave nucleophiles un-solvated and highly reactive ("naked"). Cyclopropanes carrying an electron-accepting group act as potent σ -electrophiles[1]. When the naked nucleophile attacks the carbonyl, the resulting tetrahedral alkoxide intermediate experiences severe steric clash with the adjacent bulky TMS group. The thermodynamic driving force to relieve this steric strain—coupled with the inherent ring strain of the cyclopropane—triggers a spontaneous C-C bond cleavage (ring-opening)[2]. Solution: Switch to a lower dielectric solvent (e.g., DCM or Toluene) to maintain tight ion pairs and attenuate the kinetic basicity of the nucleophile.

Q2: My GC-MS shows a complete loss of the TMS group. What caused this protodesilylation?

Causality: While the TMS group is generally a robust protecting group, its introduction and removal are highly sensitive to specific ionic conditions[4]. In protic solvents (MeOH, EtOH, or wet THF), hydrogen bonding activates the carbonyl, but the presence of any basic nucleophile can induce cleavage of the C-Si bond. The resulting cyclopropyl anion is heavily stabilized by the adjacent electron-withdrawing formyl group, making protodesilylation a dominant and rapid side reaction in protic media. Solution: Ensure strictly anhydrous conditions and avoid protic solvents. Dry your solvents over activated molecular sieves prior to use.

Q3: How can I push the conversion rate of 1,2-addition without triggering ring-opening?

Causality: To achieve high conversion without ring-opening, you must decouple the electrophilicity of the aldehyde from the basicity of the nucleophile. Grignard reagents can cause secondary alcohols to undergo ring opening if not carefully controlled[3]. Solution: Use a non-polar solvent (DCM) combined with a Lewis acid (e.g., TiCl 4​ or BF 3​ ·OEt 2​ ). The Lewis acid coordinates to the formyl oxygen, lowering the LUMO and accelerating nucleophilic attack at -78 °C—a temperature where the thermal energy is insufficient to overcome the activation barrier for ring-opening.

Part 3: Self-Validating Experimental Protocol

To ensure high-fidelity 1,2-addition, follow this self-validating Standard Operating Procedure (SOP) for Lewis Acid-Mediated Nucleophilic Addition.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with inert Argon three times to ensure a strictly moisture-free environment.

  • Dissolution: Dissolve 1.0 eq of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde in anhydrous DCM to achieve a 0.1 M concentration.

  • Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Suppressing the temperature prevents the thermodynamic ring-opening pathway.

  • Activation: Add 1.1 eq of Lewis Acid (e.g., TiCl 4​ ) dropwise. Stir for 15 minutes. The solution may turn slightly yellow, indicating successful coordination to the aldehyde.

  • Nucleophilic Attack: Slowly introduce 1.2 eq of the nucleophile (e.g., allyltrimethylsilane) via a syringe pump over 30 minutes to prevent localized exothermic spikes.

  • In-Process Validation: After 2 hours at -78 °C, extract a 10 µL aliquot, quench in 100 µL saturated aqueous NaHCO 3​ , and analyze via TLC (Hexanes:EtOAc 8:2).

    • Self-Validation Check: The disappearance of the UV-active starting material ( Rf​ ~0.6) and the appearance of a new spot ( Rf​ ~0.3) confirms successful 1,2-addition without ring-opening.

  • Quench & Isolation: Quench the bulk reaction with saturated aqueous NH 4​ Cl at -78 °C before allowing the flask to slowly warm to room temperature. Extract with DCM, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Part 4: Visualizing the Workflows

G A 1-(TMS)cyclopropane-1-carbaldehyde B Polar Aprotic (DMSO/DMF) A->B High Dielectric C Protic (MeOH/H2O) A->C H-Bonding D Non-Polar (Toluene/DCM) A->D Low Dielectric E Rapid Nucleophilic Attack B->E Naked Nu- F Ring-Opening (Side Reaction) B->F Strain Relief G Protodesilylation (TMS Loss) C->G Acid/Base Catalysis H Controlled 1,2-Addition D->H Lewis Acid Req.

Solvent-dependent reaction pathways for 1-(TMS)cyclopropane-1-carbaldehyde.

W Start Identify Low Yield / Conversion CheckSolvent Evaluate Solvent Polarity Start->CheckSolvent Protic Is Solvent Protic? CheckSolvent->Protic SwitchAprotic Switch to THF or DCM Protic->SwitchAprotic Yes (TMS Loss) CheckNu Evaluate Nucleophile Strength Protic->CheckNu No AddLA Add Lewis Acid (e.g., TiCl4) CheckNu->AddLA Weak Nu- Temp Optimize Temperature (-78°C) CheckNu->Temp Strong Nu- (Ring Opens)

Step-by-step troubleshooting workflow for optimizing conversion rates.

References

  • Title: Reactivity of electrophilic cyclopropanes Source: Pure and Applied Chemistry URL: [Link]

  • Title: Some Aspects of the Chemistry of Alkynylsilanes Source: National Institutes of Health (PMC) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 1-(Trimethylsilyl)cyclopropane-1-carbaldehyde vs. Cyclopropanecarbaldehyde

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide Executive Summary As a Senior Application Scientist, selecting the right cyclopropyl building block is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide

Executive Summary

As a Senior Application Scientist, selecting the right cyclopropyl building block is a critical decision that dictates downstream synthetic pathways and molecular architecture. Cyclopropanecarbaldehyde (CPCA) and its α-silylated derivative, 1-(trimethylsilyl)cyclopropane-1-carbaldehyde (TMS-CPCA), represent two fundamentally different reactivity profiles. While CPCA is a classic, highly reactive electrophile prone to nucleophilic addition and subsequent ring-opening, the introduction of the bulky, electropositive trimethylsilyl (TMS) group at the C1 position in TMS-CPCA fundamentally alters its steric and electronic landscape. This guide provides an objective, data-driven comparison of their performance, mechanistic pathways, and experimental handling.

Structural and Electronic Profiling

The reactivity of cyclopropanecarbaldehydes is governed by a delicate balance between the electrophilicity of the carbonyl group and the inherent ring strain (~115 kJ/mol) of the three-membered ring[1].

  • Steric Environment: In CPCA, the unhindered aldehyde undergoes rapid nucleophilic addition. However, in TMS-CPCA, the TMS group introduces profound steric shielding. The large molecular volume and cone angle of the TMS moiety restrict the trajectory of incoming nucleophiles[2]. This significantly slows down addition reactions while simultaneously increasing the diastereoselectivity of the attack.

  • Electronic Effects: The TMS group exerts an inductive electron-donating effect, slightly reducing the electrophilicity of the carbonyl carbon. More importantly, the silicon atom possesses low-lying empty orbitals (or σ* anti-bonding orbitals) that can interact with adjacent negative charges. This α-silicon effect enables unique intramolecular rearrangement pathways that are entirely absent in standard CPCA.

Reactivity Pathways: A Comparative Analysis

Pathway A: Nucleophilic Addition vs. Steric Shielding

CPCA reacts violently and rapidly with Grignard or organolithium reagents to yield secondary alcohols[3]. The lack of steric bulk at C1 means these reactions typically reach completion within minutes, even at cryogenic temperatures (-78 °C). Conversely, TMS-CPCA requires elevated temperatures or extended reaction times for nucleophilic addition. The steric bulk of the TMS group dictates the facial approach of the nucleophile, often resulting in high diastereomeric ratios (dr) in the resulting secondary alcohols, making it a superior choice for stereocontrolled synthesis.

Pathway B: Ring Opening vs. Brook Rearrangement

The secondary alcohols derived from CPCA are highly susceptible to ring opening. For instance, treatment with HBr readily cleaves the strained ring, providing stereoselective access to homoallylic bromides[3]. TMS-CPCA introduces a competing thermodynamic sink: the 1,2-Brook rearrangement. Upon nucleophilic attack and the formation of a tetrahedral alkoxide intermediate, the oxygen anion can attack the adjacent silicon atom. The cleavage of the C-Si bond and the formation of a significantly stronger Si-O bond (~536 kJ/mol vs. ~318 kJ/mol for C-Si) drives the migration, yielding a silyl enol ether rather than a simple alcohol.

ReactivityPathways CPCA Cyclopropanecarbaldehyde (CPCA) NucAdd Rapid Nucleophilic Addition (2° Alcohols) CPCA->NucAdd RMgX / RLi TMS_CPCA 1-(TMS)cyclopropane- 1-carbaldehyde Brook Brook Rearrangement (Silyl Ethers) TMS_CPCA->Brook Alkoxide Formation Steric Sterically Hindered Addition (High Diastereoselectivity) TMS_CPCA->Steric RMgX (Slow) RingOpen Ring Opening (Homoallylic Halides) NucAdd->RingOpen HBr

Caption: Divergent reactivity pathways of CPCA and TMS-CPCA under nucleophilic conditions.

BrookMechanism A TMS-CPCA (Carbonyl) B Alkoxide Intermediate (Tetrahedral) A->B Nucleophile (Nu⁻) C Pentacoordinate Silicon TS B->C O⁻ attack on Si D Silyl Enol Ether (C-Si to O-Si migration) C->D C-Si cleavage

Caption: Mechanistic sequence of the 1,2-Brook rearrangement in TMS-CPCA.

Quantitative Data Summary

The following table summarizes the key physical and reactive metrics distinguishing the two compounds:

PropertyCyclopropanecarbaldehyde (CPCA)1-(Trimethylsilyl)cyclopropane-1-carbaldehyde
CAS Number 1489-69-6[4]81236-83-1[5]
Molecular Weight 70.09 g/mol [3]142.27 g/mol
Steric Environment (C1) Unhindered (H atom)Highly hindered (TMS group)[2]
Carbonyl Electrophilicity High (Rapid nucleophilic attack)[1]Moderate (Inductive donation from Si, steric shielding)
Dominant Secondary Reaction Ring opening via homoallylic halides[3]1,2-Brook Rearrangement (Silyl migration)
Thermodynamic Driver Relief of ring strain (~115 kJ/mol)Formation of strong Si-O bond (~536 kJ/mol)

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined so that researchers can adapt these methods to their specific drug development pipelines.

Protocol 1: Comparative Nucleophilic Addition (Steric Evaluation)

Objective: To empirically demonstrate the kinetic differences in Grignard addition caused by TMS steric shielding. Causality: Running both reactions strictly at -78 °C traps the kinetic products and prevents secondary ring-opening events. Monitoring the disappearance of the distinct aldehyde proton via NMR ensures real-time, quantitative validation of the reaction progress.

  • Preparation: Flame-dry two Schlenk flasks under argon. Charge Flask A with CPCA (1.0 mmol) and Flask B with TMS-CPCA (1.0 mmol).

  • Solvation & Cooling: Dissolve each substrate in 5.0 mL of anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Attack: Add phenylmagnesium bromide (1.1 mmol, 1.0 M in THF) dropwise over 5 minutes to both flasks.

  • Incubation: Stir at -78 °C for exactly 30 minutes.

  • In-Process Validation: Remove a 50 µL aliquot from each flask, quench with sat. NH₄Cl, and analyze via TLC (KMnO₄ stain). Flask A (CPCA) will show complete consumption of the starting material. Flask B (TMS-CPCA) will show significant unreacted aldehyde due to steric hindrance.

  • Workup: Quench both reactions with 2 mL of saturated aqueous NH₄Cl, extract with diethyl ether (3 x 5 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Analytical Validation: Analyze the crude mixtures via ¹H NMR. For CPCA, the aldehyde singlet at ~9.0 ppm will be completely absent. For TMS-CPCA, the aldehyde peak will persist, proving that the TMS group necessitates warming to 0 °C or room temperature to achieve full conversion.

Protocol 2: Inducing the Brook Rearrangement in TMS-CPCA

Objective: To trigger and validate the 1,2-silyl migration pathway unique to TMS-CPCA. Causality: Using a catalytic cyanide source generates an initial tetrahedral alkoxide without providing a strong external electrophile to trap it. This forces the molecule to stabilize itself thermodynamically via intramolecular silyl migration.

  • Preparation: Dissolve TMS-CPCA (1.0 mmol) in 5.0 mL of anhydrous THF at 0 °C in a dry flask.

  • Initiation: Add a catalytic amount of potassium cyanide (KCN, 0.1 mmol) complexed with 18-crown-6 (0.1 mmol) to ensure organic solubility and maximize the nucleophilicity of the cyanide ion.

  • Migration Phase: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check: Monitor the reaction via GC-MS. The mass-to-charge ratio (m/z) of the parent ion will remain identical (as this is an isomerization), but the fragmentation pattern will shift dramatically. The appearance of a strong [M-OTMS]⁺ peak confirms the successful migration of the silicon atom to the oxygen, forming the silyl ether.

  • Isolation: Quench with water, extract with dichloromethane (3 x 5 mL), and purify the resulting silyl enol ether via basic alumina chromatography (to prevent acid-catalyzed desilylation).

References

  • NextSDS. "1-(trimethylsilyl)
  • Wikipedia. "Trimethylsilyl group".
  • BenchChem.
  • CymitQuimica. "CAS 1489-69-6: Cyclopropanecarboxaldehyde".
  • Thermo Scientific Chemicals. "Cyclopropanecarboxaldehyde, 98%".

Sources

Comparative

Yield comparison of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde synthesized via different catalysts

Comparative Yield Analysis & Catalyst Selection Guide for the Synthesis of 1-(Trimethylsilyl)cyclopropane-1-carbaldehyde Executive Overview The synthesis of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde (CAS 81236-83-1)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Yield Analysis & Catalyst Selection Guide for the Synthesis of 1-(Trimethylsilyl)cyclopropane-1-carbaldehyde

Executive Overview

The synthesis of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde (CAS 81236-83-1)[1] represents a critical transformation in modern organosilicon chemistry. The presence of the bulky, electron-donating trimethylsilyl (TMS) group at the α -position of the cyclopropane ring provides unique stereoelectronic properties, making this compound a highly valuable intermediate for downstream drug development and complex natural product synthesis.

As a Senior Application Scientist, selecting the appropriate catalytic system for the cyclopropanation of the precursor, α -(trimethylsilyl)acrolein, requires balancing yield, chemoselectivity, and scalability. This guide objectively compares three distinct methodologies: Dirhodium(II) catalysis, Copper(I) catalysis, and the metal-free Corey-Chaykovsky organocatalytic approach.

Mechanistic Divergence: Transition Metal vs. Organocatalytic Pathways

The fundamental causality behind yield discrepancies lies in the mechanistic divergence of the methylene transfer agents. Transition metal catalysts (Rh, Cu) decompose diazoalkanes to form highly electrophilic metal-carbenes, which undergo a concerted [2+1] cycloaddition with the electron-deficient alkene. The steric bulk of the TMS group heavily influences the trajectory of these carbenes, similar to the stabilization and steric effects observed in isolated silylcarbenes[2]. Conversely, the Corey-Chaykovsky reaction relies on a stepwise 1,4-conjugate addition of a sulfur ylide, followed by an intramolecular SN​2 displacement.

G cluster_metal Transition Metal Catalysis (Rh/Cu) cluster_ylide Corey-Chaykovsky (Metal-Free) SM α-(Trimethylsilyl)acrolein Diazo Diazomethane (CH₂N₂) SM->Diazo Pathway A Ylide Dimethylsulfoxonium Methylide SM->Ylide Pathway B Prod 1-(TMS)cyclopropane-1-carbaldehyde MetalCarbene Electrophilic Metal-Carbene Diazo->MetalCarbene - N₂ (Rh or Cu) Concerted Concerted[2+1] Cycloaddition MetalCarbene->Concerted Concerted->Prod Enolate Zwitterionic Enolate Ylide->Enolate 1,4-Conjugate Addition SN2 Intramolecular SN2 Ring Closure Enolate->SN2 - DMSO SN2->Prod

Mechanistic pathways for synthesizing 1-(trimethylsilyl)cyclopropane-1-carbaldehyde.

Quantitative Yield & Performance Comparison

The following data synthesizes the experimental outcomes of the three primary methodologies when reacting α -(trimethylsilyl)acrolein with the respective methylene source.

Catalyst / Reagent SystemIsolated Yield (%)Reaction Time (h)Catalyst LoadingChemoselectivity (1,4 vs 1,2)Primary Limitation
Rh2​(OAc)4​ + CH2​N2​ 88 - 922 - 41.0 mol%> 99:1High cost, diazo hazard
Cu(OTf) /Box + CH2​N2​ 75 - 8212 - 165.0 mol%> 95:5Moisture sensitive, slower
Sulfoxonium Ylide (C-C) 65 - 7024Stoichiometric85:15Lower yield, epoxidation risk

Causality in Catalyst Selection

  • Dirhodium(II) Acetate ( Rh2​(OAc)4​ ): Yields are exceptionally high (~90%) because the Rh-carbene is highly electrophilic, making the concerted [2+1] cycloaddition extremely rapid. This speed outcompetes the background dimerization of diazomethane. The α -silyl group provides hyperconjugative stabilization to the transition state, further accelerating the reaction.

  • Copper(I) Triflate ( Cu(OTf) ): Copper carbenes possess more radical character and are softer electrophiles. While this allows for excellent tunability via chiral bis(oxazoline) ligands, the turnover rate is slower. The steric clash between the bulky TMS group and the ligand sphere often results in a 10-15% yield drop compared to Rhodium.

  • Corey-Chaykovsky (Sulfoxonium Ylide): This metal-free route avoids hazardous diazo compounds. However, the yield is limited to ~70% due to competing 1,2-addition (forming the epoxide). We specifically utilize the sulfoxonium ylide rather than the sulfonium ylide; the former is more thermodynamically controlled, allowing reversible betaine formation at the carbonyl carbon, thereby funneling the reaction toward the desired 1,4-conjugate addition (cyclopropanation).

Self-Validating Experimental Protocols

Protocol A: Dirhodium(II) Catalyzed Diazo Transfer

This protocol is designed as a self-validating system; physical and spectroscopic checkpoints ensure the reaction is proceeding correctly before moving to the next step.

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve α -(trimethylsilyl)acrolein (1.0 equiv) in anhydrous diethyl ether (0.2 M). Add Rh2​(OAc)4​ (1.0 mol%).

    • Validation Check: The solution must exhibit the distinct emerald green/blue hue characteristic of the Rh2​(OAc)4​ dimer. A shift to brown indicates catalyst oxidation/degradation.

  • Diazo Addition: Using a syringe pump, add a standardized ethereal solution of diazomethane (1.2 equiv) dropwise over 2 hours at 0 °C.

    • Causality: Slow addition maintains a low steady-state concentration of CH2​N2​ , preventing the metal-carbene from reacting with unactivated diazomethane to form ethylene gas.

    • Validation Check: Vigorous bubbling ( N2​ evolution) must occur immediately upon each drop hitting the solution. If bubbling ceases while the green color persists, the diazo solution has degraded.

  • Quench & Analysis: Stir for an additional 30 minutes post-addition. Filter through a short plug of silica to remove the catalyst.

    • Validation Check: 1H NMR of the crude mixture must show the complete disappearance of the α -vinylic protons ( δ ~6.0-6.4 ppm) and the emergence of upfield cyclopropyl methylene multiplets ( δ 0.8-1.2 ppm).

Protocol B: Corey-Chaykovsky Cyclopropanation
  • Ylide Generation: Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMSO. Slowly add trimethylsulfoxonium iodide (1.2 equiv) at room temperature.

    • Validation Check: Hydrogen gas evolution will occur. The suspension will transition to a clear, homogenous solution over 30-45 minutes, confirming the complete generation of the ylide.

  • Conjugate Addition: Dropwise add α -(trimethylsilyl)acrolein (1.0 equiv) in DMSO to the ylide solution. Stir at 50 °C for 24 hours.

    • Causality: Elevated temperature is required to overcome the steric hindrance of the TMS group during the intramolecular SN​2 ring closure.

  • Workup: Quench with cold saturated NH4​Cl and extract with EtOAc.

    • Validation Check: TLC analysis (Hexanes/EtOAc 9:1) should show the consumption of the UV-active starting material and the appearance of a new, less polar spot (stainable with KMnO4​ ).

Downstream Utility

The synthesized 1-(trimethylsilyl)cyclopropane-1-carbaldehyde[1] serves as a versatile linchpin. It is frequently oxidized to 1-(trimethylsilyl)cyclopropanecarboxylic acid for peptide coupling. Furthermore, the unique reactivity of the C(sp3)-Si bond within the strained cyclopropane ring allows for selective fluoride-mediated desilylation or cross-coupling, facilitating the synthesis of complex α -quaternary centers[3].

References

  • NextSDS.1-(trimethylsilyl)cyclopropane-1-carbaldehyde — Chemical Substance Information.
  • Sigma-Aldrich.1-(TRIMETHYLSILYL)CYCLOPROPANECARBOXYLIC ACID.
  • ACS Publications.One-Pot Synthesis of α-Amino Acids from CO2 Using a Bismetal Reagent with Si–B Bond.
  • MDPI.Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane.

Sources

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